molecular formula C20H28N2O4 B13973373 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No.: B13973373
M. Wt: 360.4 g/mol
InChI Key: WNQNFJYMGNHWSI-UHFFFAOYSA-N
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Description

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a complex organic compound with the molecular formula C20H28N2O4. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core substituted with benzyl and tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps, starting from simpler precursors. One common approach is to use 2,7-diazaspiro[3.5]nonane as the starting material. The synthesis involves a series of reactions, including substitution and esterification reactions, to introduce the benzyl and tert-butyl groups and form the final spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Esterification: Reagents like alcohols and acid catalysts (e.g., sulfuric acid) are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester groups would yield the corresponding carboxylic acids, while substitution reactions could yield a variety of substituted spirocyclic compounds .

Scientific Research Applications

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the benzyl group.

    7-Benzyl-2,7-diazaspiro[3.5]nonane: Similar but without the tert-butyl ester group.

    2,7-Diazaspiro[3.5]nonane-2,7-dicarboxylate: Similar core structure but different substituents

Uniqueness

The uniqueness of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate lies in its combination of benzyl and tert-butyl groups attached to the spirocyclic diazaspiro nonane core. This specific substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-O-benzyl 7-O-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)14-22(15-20)17(23)25-13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3

InChI Key

WNQNFJYMGNHWSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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